molecular formula C29H40N4O6 B12728918 Collagenase inhibitor CI-1 CAS No. 96134-83-7

Collagenase inhibitor CI-1

Cat. No.: B12728918
CAS No.: 96134-83-7
M. Wt: 540.7 g/mol
InChI Key: CEZWBEWZEZTEHO-DSITVLBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Collagenase inhibitor CI-1 is a compound designed to inhibit the activity of collagenases, which are enzymes that break down collagen. Collagen is a primary structural protein found in the extracellular matrix of various connective tissues in the body. Collagenase inhibitors are crucial in regulating the degradation of collagen, thereby playing a significant role in various physiological and pathological processes.

Properties

CAS No.

96134-83-7

Molecular Formula

C29H40N4O6

Molecular Weight

540.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[(2-phenylacetyl)amino]butanoic acid

InChI

InChI=1S/C29H40N4O6/c1-19(2)16-24(28(36)33-25(27(35)30-3)17-21-10-12-22(39-4)13-11-21)32-23(29(37)38)14-15-31-26(34)18-20-8-6-5-7-9-20/h5-13,19,23-25,32H,14-18H2,1-4H3,(H,30,35)(H,31,34)(H,33,36)(H,37,38)/t23-,24+,25+/m1/s1

InChI Key

CEZWBEWZEZTEHO-DSITVLBTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC)N[C@H](CCNC(=O)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC)NC(CCNC(=O)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of collagenase inhibitor CI-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

    Formation of the Core Structure: This involves the construction of the core scaffold of the inhibitor through a series of organic reactions such as condensation, cyclization, and functional group transformations.

    Introduction of Functional Groups: Specific functional groups that enhance the inhibitory activity are introduced through reactions like alkylation, acylation, or sulfonation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Chemical Reactions of Collagenase Inhibitors

Collagenase inhibitors typically work by binding to the active site of collagenases, preventing them from degrading collagen. The chemical reactions involved often include competitive inhibition, where the inhibitor competes with the substrate (collagen) for the enzyme's active site.

Diphosphonate Inhibitors

Diphosphonate compounds have been identified as potent collagenase inhibitors. These compounds contain phosphonic acid groups that act as zinc-binding groups (ZBGs), crucial for inhibiting the catalytic zinc ion in collagenases . The presence of lipophilic groups can enhance the activity of these inhibitors .

CompoundStructure FeaturesActivity
7 Unsubstituted diphosphonic acid quinoxalineLower activity
13 3,4-Dichloro analogue of 7 Higher activity due to increased lipophilicity
14 Bulky lipophilic groupsLess potent

Hydroxamate Inhibitors

Hydroxamate compounds are another class of collagenase inhibitors. They often feature a 1,4-disubstituted 1,2,3-triazole ring and can exhibit broad-spectrum inhibition against bacterial collagenases .

CompoundStructure FeaturesActivity
27 1,4-Disubstituted 1,2,3-triazole ringRapidly reversible inhibitor
33 Bulky substituents in the α-positionTolerated, showing similar activity

Research Findings on Collagenase Inhibitors

Several studies have explored the inhibitory effects of various compounds on collagenases. For instance, natural compounds like flavonoids and synthetic derivatives of amino acids have been screened for their inhibitory activity against microbial collagenases .

Screening of Natural Compounds

A study screened 77 compounds for their inhibitory effects on collagenase activity. Compounds such as palmatine chloride, piperine, and juglone showed significant inhibition at various concentrations .

CompoundIC50 (μM)Inhibition at 100 μM
Palmatine chloride5.13998.7%
Piperine<184.5% (at 1 μM)
Juglone3.47394.8%

Synthetic Derivatives

Synthetic derivatives, including those of amino acids, have also been investigated for their collagenase inhibitory activity. These compounds offer a diverse range of chemical structures that can be optimized for better inhibition .

Scientific Research Applications

Collagenase inhibitor CI-1 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the mechanisms of collagen degradation and the role of collagenases in various chemical processes.

    Biology: The inhibitor is employed in cell culture studies to investigate the effects of collagenase inhibition on cell behavior, migration, and extracellular matrix remodeling.

    Medicine: Collagenase inhibitors have therapeutic potential in treating diseases characterized by excessive collagen degradation, such as arthritis, cancer, and fibrosis.

    Industry: In the leather and food processing industries, collagenase inhibitors are used to regulate collagen degradation during processing.

Mechanism of Action

Collagenase inhibitor CI-1 exerts its effects by binding to the active site of collagenases, thereby preventing the enzymes from interacting with collagen substrates. The inhibitor may interact with key amino acid residues in the enzyme’s active site, blocking the catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the inhibitor and the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclines: These antibiotics also exhibit collagenase inhibitory activity and are used in treating periodontal disease.

    Hydroxamate-based Inhibitors: These compounds are designed to chelate the zinc ion in the active site of collagenases, thereby inhibiting their activity.

    Peptide-based Inhibitors: These inhibitors mimic the natural substrates of collagenases and competitively inhibit the enzymes.

Uniqueness of Collagenase Inhibitor CI-1

This compound is unique in its specific binding affinity and inhibitory potency against collagenases. It may offer advantages in terms of selectivity, stability, and reduced side effects compared to other inhibitors. Its unique chemical structure allows for targeted inhibition of collagenases, making it a valuable tool in both research and therapeutic applications.

Q & A

Q. What experimental models are used to evaluate CI-1's inhibition of collagenase in bone resorption?

Methodological Answer: Embryonic mouse calvaria organ cultures treated with parathyroid hormone (PTH) are a standard model. Collagen resorption is quantified by measuring hydroxyproline release, while calcium loss is tracked via atomic absorption spectroscopy. CI-1 demonstrates dose-dependent inhibition of collagen breakdown at lower concentrations (e.g., 1–10 μM) compared to its less potent stereoisomer CI-2, with minimal cytotoxicity .

Q. How does CI-1 compare to tetracycline-based collagenase inhibitors in therapeutic applications?

Q. What in vivo evidence supports CI-1's role in suppressing pathological collagenolysis?

Methodological Answer: Rabbit corneal ulcer models post-alkali burns show CI-1 (1 mM, 6x/day topical + 1x/day subconjunctival) reduces ulcer progression (4/10 vs. 10/10 ulcers in controls) and perforation rates (0/10 vs. 7/10). Histological analysis of collagen degradation and MMP activity zymography are critical endpoints .

Advanced Research Questions

Q. How can researchers address CI-1's lack of MMP isoform specificity in mechanistic studies?

Methodological Answer: Combine CI-1 with isoform-selective inhibitors (e.g., TIMP-1 for MMP-1) or use genetic knockdowns (siRNA/CRISPR) in cell-based assays. For example, in bone resorption, pairing CI-1 with MMP-13-specific inhibitors clarifies whether collagenase inhibition alone drives the anti-resorptive effect .

Q. What experimental strategies resolve contradictions in CI-1's effects on collagen vs. mineral resorption in bone?

Methodological Answer: CI-1 inhibits collagenolysis in PTH-treated calvaria but minimally affects calcium loss. To dissect these pathways, use calcium chelators (e.g., EDTA) or osteoclast-specific inhibitors (e.g., bisphosphonates) alongside CI-1. This isolates collagenase-dependent resorption from osteoclast-driven mineral dissolution .

Q. How to optimize dosing regimens for CI-1 in dynamic physiological systems (e.g., ovulation models)?

Methodological Answer: In perfused rat ovary models, CI-1 suppresses ovulation by blocking collagenase-mediated follicle rupture. Use real-time MMP activity probes (e.g., fluorescent substrates like DQ-collagen) to monitor inhibitor efficacy during perfusion. Adjust concentrations (e.g., 5–20 μM) based on kinetic readouts to balance efficacy and off-target effects .

Q. What controls are essential when assessing CI-1's reversibility and cytotoxicity in long-term cultures?

Methodological Answer: Include washout experiments to confirm reversibility (e.g., remove CI-1 after 24 hours and monitor collagen resumption). Cytotoxicity controls: measure lactate dehydrogenase (LDH) release, ATP levels, and apoptosis markers (e.g., caspase-3) in calvaria or corneal epithelial cells exposed to CI-1 for 72+ hours .

Data Interpretation and Technical Challenges

Q. How to validate CI-1's target engagement in complex tissue matrices?

Methodological Answer: Use activity-based protein profiling (ABPP) with biotinylated broad-spectrum MMP probes. After CI-1 treatment, perform streptavidin pulldowns and immunoblotting for collagenases (MMP-1, -8, -13). Competition with CI-1 reduces probe labeling, confirming target engagement .

Q. Why might CI-1 show variable efficacy across collagen-rich tissues (e.g., bone vs. cornea)?

Methodological Answer: Tissue-specific MMP expression (e.g., MMP-13 dominance in bone vs. MMP-1/-8 in cornea) and inhibitor bioavailability (e.g., corneal penetration vs. bone marrow distribution) are key factors. Quantify local MMP levels via qPCR or multiplex ELISA pre- and post-treatment .

Q. What computational tools aid in modeling CI-1's binding kinetics to collagenases?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict CI-1’s interaction with MMP active sites. Validate with mutagenesis (e.g., MMP-1 S1’ pocket mutants) and surface plasmon resonance (SPR) for binding affinity (KD) measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.